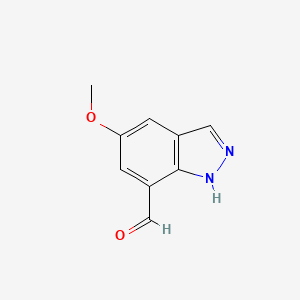

5-methoxy-1H-indazole-7-carbaldehyde

Übersicht

Beschreibung

5-Methoxy-1H-indazole-7-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are found in various natural products and pharmaceuticals. The presence of a methoxy group at the 5-position and a carbaldehyde group at the 7-position of the indazole ring makes this compound unique and of interest for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1H-indazole-7-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-methoxy-2-nitrobenzaldehyde with hydrazine hydrate in the presence of a catalyst such as iron(III) chloride in methanol at elevated temperatures can yield the desired indazole compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective and environmentally friendly reagents.

Analyse Chemischer Reaktionen

Nucleophilic Additions

The aldehyde group participates in Schiff base formation and hydrazone synthesis , common to aromatic aldehydes. For example:

-

Reaction with hydrazines yields hydrazones, a precursor for heterocyclic systems .

-

In acidic conditions, formaldehyde addition to NH-indazoles forms N-CH₂OH derivatives , suggesting potential for similar aldehyde reactivity.

Substitution and Electrophilic Reactions

Electrophilic substitution on the indazole ring is influenced by the electron-withdrawing aldehyde group:

-

Nitration : Nitro groups preferentially occupy C5/C7 positions in electron-deficient indazoles .

-

Halogenation : Limited data, but bromination at C3 has been reported for related indazoles under Cu catalysis .

Condensation and Cyclization

The aldehyde group facilitates cyclocondensation reactions :

-

With hydrazine hydrate, it forms fused indazole-pyrazole systems .

-

Under basic conditions, aldol condensation may occur, though dimerization is suppressed in electron-deficient systems .

Oxidation and Reduction

-

Oxidation : Converts the aldehyde to 5-methoxy-1H-indazole-7-carboxylic acid.

-

Reduction : Catalytic hydrogenation yields 5-methoxy-1H-indazole-7-methanol, a potential intermediate for drug discovery .

Side Reactions and Stability

-

Dimerization : Electron-rich indazoles form dimers via nucleophilic attack (e.g., C3-C3 coupling) . The methoxy and aldehyde groups in the 7-position likely mitigate this pathway.

-

Hydrolysis : Prolonged exposure to aqueous HCl may degrade the aldehyde to carboxylic acid .

Stability Data :

| Condition | Stability Outcome |

|---|---|

| Aqueous HCl, 25°C | Partial hydrolysis to acid |

| Dry, inert atmosphere | Stable for >6 months at 2–8°C |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Methoxy-1H-indazole-7-carbaldehyde is increasingly recognized for its potential as a pharmacophore in drug design. Indazoles, including this compound, are being investigated for their ability to act as inhibitors of various kinases, which are crucial targets in cancer therapy.

Kinase Inhibition

Indazole derivatives have shown promise as kinase inhibitors, particularly in the context of tyrosine and threonine kinases. The structural similarity of indazoles to indoles allows them to be considered bioisosteres, facilitating their use in the design of selective inhibitors. Research indicates that 1H-indazole-3-carboxaldehydes serve as key intermediates for synthesizing polyfunctionalized 3-substituted indazoles, which can exhibit significant biological activity against cancer cell lines .

Synthetic Applications

The synthesis of this compound is often achieved through the nitrosation of indoles under mild acidic conditions. This method allows for the conversion of both electron-rich and electron-deficient indoles into their corresponding indazole derivatives with high yields .

Synthesis Protocols

The following table summarizes various synthesis protocols for producing this compound from different substrates:

| Substrate | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| 5-Bromo-indole | Nitrosation with NaNO2 and HCl | 41 | Conducted at room temperature |

| 5-NHBoc-indole | Mild conditions, acid-sensitive functional groups | 78 | No degradation of Boc group observed |

| Indoles with electron-withdrawing groups | Nitrosation at low temperatures | 56-57 | Moderate reactivity noted |

This table highlights the versatility of the compound in various synthetic routes, demonstrating its utility in creating diverse indazole derivatives.

Anticancer Activity

A study investigating the anticancer properties of indazole derivatives synthesized from this compound revealed that certain compounds exhibited significant cytotoxicity against specific cancer cell lines, suggesting a potential pathway for developing new cancer therapies .

Kinase Inhibitor Development

Another research effort focused on synthesizing a series of indazole derivatives to evaluate their efficacy as kinase inhibitors. The results indicated that modifications to the 5-methoxy group could enhance binding affinity and selectivity towards specific kinase targets, paving the way for more effective drugs .

Wirkmechanismus

The mechanism of action of 5-methoxy-1H-indazole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-Indazole-7-carbaldehyde: Lacks the methoxy group at the 5-position.

5-Methoxy-1H-indazole-3-carbaldehyde: Has the carbaldehyde group at the 3-position instead of the 7-position.

5-Methoxy-2H-indazole-7-carbaldehyde: Differs in the hydrogen position on the nitrogen atom.

Uniqueness

5-Methoxy-1H-indazole-7-carbaldehyde is unique due to the specific positioning of the methoxy and carbaldehyde groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications .

Biologische Aktivität

5-Methoxy-1H-indazole-7-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features an indazole ring system with a methoxy group and an aldehyde functional group. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of indazole derivatives, including this compound. The compound exhibits notable antibacterial activity against various strains of bacteria. For instance, in a comparative study, it was shown that indazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli , with varying degrees of effectiveness depending on the specific structural modifications made to the indazole scaffold .

Table 1: Antibacterial Activity of Indazole Derivatives

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| This compound | 14 | Staphylococcus aureus |

| This compound | 16 | Escherichia coli |

| Penicillin | 32 | Staphylococcus aureus |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against several cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, likely through modulation of key signaling pathways such as the p53/MDM2 pathway .

Table 2: IC50 Values for Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 10.5 |

| K562 | 5.15 |

| PC-3 | 12.0 |

| Hep-G2 | 8.0 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Similar compounds have demonstrated the capacity to inhibit enzymes involved in cell proliferation and survival, suggesting that this compound may exert its anticancer effects through similar mechanisms .

- Receptor Modulation : Research indicates that indazole derivatives can act as ligands for serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neurological processes . This receptor interaction may contribute to both therapeutic effects and side effects.

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways, which is crucial for its anticancer activity. This includes upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Studies

A notable study involved the synthesis and evaluation of several indazole derivatives, including this compound. The research highlighted its selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

In another study focusing on the structure-activity relationship (SAR) of indazoles, it was found that modifications at specific positions on the indazole ring significantly affected biological activity, emphasizing the importance of chemical structure in determining pharmacological outcomes.

Eigenschaften

IUPAC Name |

5-methoxy-1H-indazole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-8-2-6-4-10-11-9(6)7(3-8)5-12/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOIEOKYZYYCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)C=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.